Benzoic acid, 2,2'-(2,5-dioxo-1,4-piperazinediyl)bis-, dimethyl ester
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Overview
Description
Benzoic acid, 2,2’-(2,5-dioxo-1,4-piperazinediyl)bis-, dimethyl ester is a complex organic compound with a unique structure that includes a piperazine ring and benzoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,2’-(2,5-dioxo-1,4-piperazinediyl)bis-, dimethyl ester typically involves the reaction of benzoic acid derivatives with piperazine. One common method is the esterification of benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions usually involve heating the mixture under reflux to facilitate the formation of the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and high-throughput screening of catalysts can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2,2’-(2,5-dioxo-1,4-piperazinediyl)bis-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or piperazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Benzoic acid, 2,2’-(2,5-dioxo-1,4-piperazinediyl)bis-, dimethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of polymers, resins, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which benzoic acid, 2,2’-(2,5-dioxo-1,4-piperazinediyl)bis-, dimethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The piperazine ring can interact with biological molecules, potentially inhibiting or activating specific pathways. The ester groups may also play a role in modulating the compound’s activity by affecting its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2,4-dimethyl-
- Benzoic acid, 2,5-dimethyl-
- Benzoic acid, 2,4-dimethoxy-6-methyl-, methyl ester
Uniqueness
Benzoic acid, 2,2’-(2,5-dioxo-1,4-piperazinediyl)bis-, dimethyl ester is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
61193-63-3 |
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Molecular Formula |
C20H18N2O6 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
methyl 2-[4-(2-methoxycarbonylphenyl)-2,5-dioxopiperazin-1-yl]benzoate |
InChI |
InChI=1S/C20H18N2O6/c1-27-19(25)13-7-3-5-9-15(13)21-11-18(24)22(12-17(21)23)16-10-6-4-8-14(16)20(26)28-2/h3-10H,11-12H2,1-2H3 |
InChI Key |
JYTMXRHWCVPDLW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N2CC(=O)N(CC2=O)C3=CC=CC=C3C(=O)OC |
Origin of Product |
United States |
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